molecular formula C12H8Cl2N2OS2 B5885275 N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B5885275
M. Wt: 331.2 g/mol
InChI Key: GSFWZWWFEPUGLQ-UHFFFAOYSA-N
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Description

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is believed to exert its inhibitory effects on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects
N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is that it is a relatively new compound that has not been extensively studied in vivo, and its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in humans.

Synthesis Methods

The synthesis of N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction of 3,5-dichloroaniline with carbon disulfide and potassium hydroxide, followed by the reaction with 2-bromo-thiophene-3-carboxylic acid. The resulting product is then purified by recrystallization to obtain pure N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide.

Scientific Research Applications

N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have inhibitory activity against a number of enzymes, including carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.

properties

IUPAC Name

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2OS2/c13-7-4-8(14)6-9(5-7)15-12(18)16-11(17)10-2-1-3-19-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFWZWWFEPUGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dichlorophenyl)carbamothioyl]thiophene-2-carboxamide

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